molecular formula C23H22Cl2N2O2 B2364332 N-(4-tert-butylphenyl)-5-chloro-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide CAS No. 400088-59-7

N-(4-tert-butylphenyl)-5-chloro-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide

Cat. No.: B2364332
CAS No.: 400088-59-7
M. Wt: 429.34
InChI Key: LMVXJBBLXFJCAU-UHFFFAOYSA-N
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Description

N-(4-tert-butylphenyl)-5-chloro-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide (CAS: 339024-51-0) is a pyridine-based carboxamide derivative characterized by a 6-oxopyridine core substituted with chlorine at position 5, a 3-chlorobenzyl group at position 1, and a 4-tert-butylphenyl carboxamide moiety at position 2. Its molecular formula is C₁₉H₁₃Cl₃N₂O₂, and it is structurally related to kinase inhibitors and other therapeutic agents targeting enzymatic pathways . The compound’s design emphasizes steric bulk (tert-butyl group) and halogenation (chlorine substituents) to enhance binding affinity and metabolic stability.

Properties

IUPAC Name

N-(4-tert-butylphenyl)-5-chloro-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2N2O2/c1-23(2,3)17-7-9-19(10-8-17)26-21(28)16-12-20(25)22(29)27(14-16)13-15-5-4-6-18(24)11-15/h4-12,14H,13H2,1-3H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVXJBBLXFJCAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C(=C2)Cl)CC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butylphenyl)-5-chloro-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-tert-butylphenylboronic acid with 3-chlorobenzyl chloride in the presence of a palladium catalyst to form the corresponding intermediate. This intermediate is then reacted with 5-chloro-1,6-dihydro-3-pyridinecarboxamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butylphenyl)-5-chloro-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl and pyridinecarboxamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-tert-butylphenyl)-5-chloro-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-tert-butylphenyl)-5-chloro-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, particularly in its pyridine core, halogenation patterns, and carboxamide functionality. Below is a detailed comparison:

Pyridine Derivatives with Halogen-Substituted Benzyl Groups

  • 5-chloro-N-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide (CAS: 339024-51-0) :

    • Substituents: Three chlorine atoms (pyridine C5, benzyl C3, phenyl C4).
    • Key feature: The 4-tert-butylphenyl group enhances lipophilicity (predicted logP ~4.2) and may improve membrane permeability.
  • Related Compound from EP 4374877 (2024) :

    • Example: (3S)-3-tert-butyl-N-[4-chloro-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-2-methyl-6-oxo-3H-pyridazine-5-carboxamide.
    • Key differences:
  • Pyridazine core (vs. pyridine).
  • Trifluoromethylpyridine and morpholine-ethoxy substituents (enhanced solubility and target selectivity).
  • Additional hydroxyl and methyl groups (polarity modulation).
    • Implications: The pyridazine analog may exhibit altered binding kinetics due to increased hydrogen-bonding capacity .

Furo[2,3-b]pyridine Carboxamides

  • Example from MedChemComm (–8): Compound: 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide. Structural divergence:
  • Fused furopyridine ring (vs. simple pyridine).
  • Fluorophenyl and trifluoroethylamino groups (electron-withdrawing effects).
  • Cyclopropylcarbamoyl substituent (conformational rigidity).
    • Functional impact: The fused ring system may improve π-π stacking interactions with hydrophobic enzyme pockets, while fluorine substituents enhance metabolic resistance .

Pyridazine-Based Analogs

  • Example from EP 4374877 () :
    • Compound: (3S)-3-tert-butyl-N-[4-chloro-2-(6-methylsulfanylpyridin-3-yl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-2-methyl-6-oxo-3H-pyridazine-5-carboxamide.
    • Key distinctions:
  • Morpholine-ethoxy group (solubility enhancement via tertiary amine).
    • Pharmacological relevance: The methylsulfanyl group may confer unique binding modes in enzymes reliant on cysteine residues .

Research Findings and Implications

  • Binding Affinity : The tert-butyl and chlorophenyl groups in the target compound likely contribute to strong hydrophobic interactions, comparable to pyridazine analogs with trifluoromethyl groups .
  • Metabolic Stability : Halogenation (Cl, F) in all analogs reduces oxidative metabolism, but the target compound’s lack of polar groups may limit solubility compared to morpholine-containing derivatives .
  • Selectivity : The fused furopyridine system in MedChemComm derivatives shows enhanced selectivity for specific enzyme isoforms due to steric and electronic effects .

Biological Activity

N-(4-tert-butylphenyl)-5-chloro-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide is a synthetic compound with a complex molecular structure, featuring a pyridine ring and various substituents that may influence its biological activity. This article explores the compound's biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound indicates the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. Its structural features include:

  • Pyridine ring : A heterocyclic aromatic ring that contributes to the compound's reactivity and biological interactions.
  • Chlorinated phenyl groups : These substituents may enhance lipophilicity and biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly as an antagonist of the transient receptor potential vanilloid 1 (TRPV1). TRPV1 is involved in pain perception and inflammatory responses. Compounds with similar structures have demonstrated significant inhibition of TRPV1 with IC50 values in the nanomolar range, suggesting potent analgesic properties.

Table 1: Comparison of Related Compounds

Compound NameStructure TypeBiological ActivityUnique Features
N-(4-methylphenyl)-5-bromo-1-[2-(4-fluorophenyl)ethyl]-6-hydroxypyridine-3-carboxamideSimilar amide structureTRPV1 antagonistBromine substitution enhances lipophilicity
N-(4-isopropylphenyl)-5-fluoro-1-[2-(chlorophenyl)ethyl]-6-methoxypyridine-3-carboxamideSimilar amide structureAnalgesic propertiesFluorine enhances metabolic stability
N-(4-cyclopropylphenyl)-5-nitro-1-[2-(bromophenyl)ethyl]-6-acetoxypyridine-3-carboxamideSimilar amide structureAntimicrobial activityNitro group increases reactivity

The mechanism by which this compound exerts its effects involves binding to TRPV1 receptors. This interaction can lead to:

  • Inhibition of pain pathways : By blocking TRPV1 activation, the compound may reduce nociceptive signaling.
  • Anti-inflammatory effects : Potential modulation of inflammatory mediators through TRPV1 inhibition.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds. For instance:

  • TRPV1 Antagonism : A study demonstrated that derivatives with similar structures effectively inhibited TRPV1-mediated pathways, providing insights into their analgesic potential.
  • Cell Viability Assays : In vitro studies using cell lines such as K562 have shown that related compounds can induce apoptosis or necrosis depending on concentration, highlighting their potential therapeutic applications in cancer treatment.

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